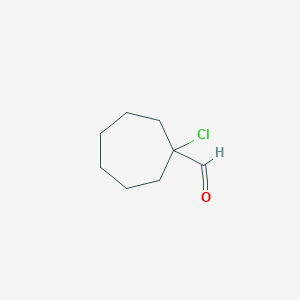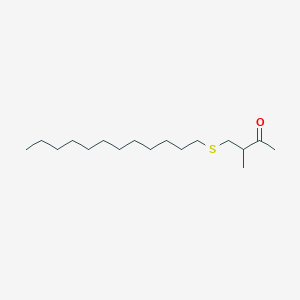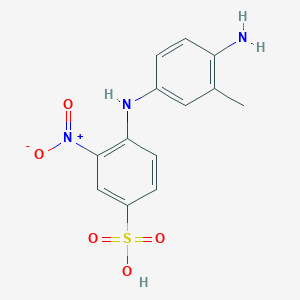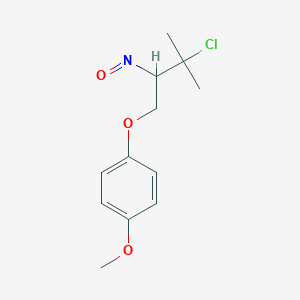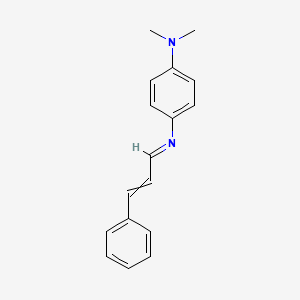![molecular formula C8H4ClN5 B14612518 Tetrazolo[1,5-a]quinazoline, 5-chloro- CAS No. 59866-05-6](/img/structure/B14612518.png)
Tetrazolo[1,5-a]quinazoline, 5-chloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrazolo[1,5-a]quinazoline, 5-chloro- is a heterocyclic compound that belongs to the class of tetrazoloquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of Tetrazolo[1,5-a]quinazoline, 5-chloro- consists of a quinazoline ring fused with a tetrazole ring, with a chlorine atom attached at the 5th position of the quinazoline ring. This unique structure imparts significant chemical and biological properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Tetrazolo[1,5-a]quinazoline, 5-chloro- typically involves the reaction of 2-chloro-3-formylquinoline with sodium azide and acetic acid in ethanol. This reaction yields the key intermediate, tetrazolo[1,5-a]quinoline-4-carbaldehyde, which can then be further modified to obtain the desired compound .
Industrial Production Methods: Industrial production methods for Tetrazolo[1,5-a]quinazoline, 5-chloro- are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Tetrazolo[1,5-a]quinazoline, 5-chloro- undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution (SNAr): This reaction involves the substitution of the chlorine atom with nucleophiles such as amines, leading to the formation of 5-amino derivatives.
Cycloaddition Reactions: The compound can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form triazoloquinazolines.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Common reagents include amines, and the reaction is typically carried out under mild conditions with a suitable solvent.
Cycloaddition Reactions: Copper catalysts and alkynes are used under standard CuAAC conditions.
Major Products Formed:
5-Amino Derivatives: Formed through nucleophilic aromatic substitution.
Triazoloquinazolines: Formed through CuAAC reactions.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of Tetrazolo[1,5-a]quinazoline, 5-chloro- involves its interaction with specific molecular targets and pathways:
Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis, leading to cell lysis.
Anticancer Activity: It inhibits the activity of tyrosine kinases, which are crucial for the proliferation and survival of cancer cells.
Comparaison Avec Des Composés Similaires
Tetrazolo[1,5-a]quinazoline, 5-chloro- can be compared with other similar compounds such as:
Tetrazolo[1,5-c]quinazoline-5-thione: Known for its antimicrobial and anticancer activities.
Tetrazolo[1,5-a]quinoxaline: Exhibits significant biological activities, including anticancer properties.
Uniqueness: Tetrazolo[1,5-a]quinazoline, 5-chloro- stands out due to its unique structure, which combines the properties of both tetrazole and quinazoline rings, making it a versatile compound with diverse applications in scientific research and industry.
Propriétés
Numéro CAS |
59866-05-6 |
|---|---|
Formule moléculaire |
C8H4ClN5 |
Poids moléculaire |
205.60 g/mol |
Nom IUPAC |
5-chlorotetrazolo[1,5-a]quinazoline |
InChI |
InChI=1S/C8H4ClN5/c9-7-5-3-1-2-4-6(5)14-8(10-7)11-12-13-14/h1-4H |
Clé InChI |
NDDRYVRBBNXKTL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=NC3=NN=NN23)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(1,4,7-Trimethylbicyclo[2.2.1]heptan-2-yl)phenol](/img/structure/B14612435.png)
